5-(羟甲基)-2-甲基呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

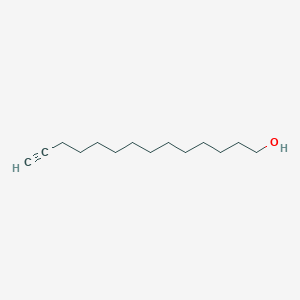

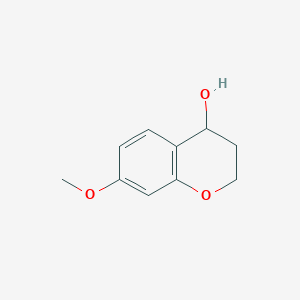

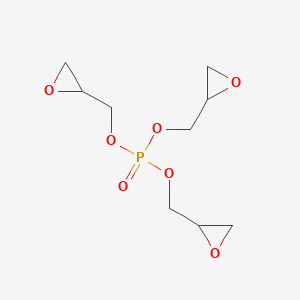

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is a derivative of 5-hydroxymethylfurfural (HMF), a versatile biomass-derived chemical that serves as a platform for producing various value-added chemicals. HMF and its derivatives are of significant interest due to their potential applications in pharmaceuticals, polymers, and as intermediates for biobased materials .

Synthesis Analysis

The synthesis of furan carboxylic acids, including derivatives of HMF, can be achieved through various methods. One approach involves the gold-catalyzed aerobic oxidation of HMF in water at ambient temperature, which yields furandicarboxylic acid and hydroxymethyl furancarboxylic acid as intermediates . Another method utilizes a one-pot enzyme cascade system for the controlled synthesis of furan carboxylic acids from HMF, achieving high yields of the desired products . Additionally, the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones through halolactonization and hydroxylation of 4-aryl-2,3-alkadienoic acids has been reported, providing insights into the mechanistic aspects of furan ring formation .

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using techniques such as X-ray single-crystal diffraction, as demonstrated in the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones . The structure of HMF derivatives is characterized by the presence of a furan ring, which is a key feature for their reactivity and potential applications .

Chemical Reactions Analysis

HMF and its derivatives undergo various chemical reactions, including oxidation, halolactonization, and enzymatic polymerization. The aerobic oxidation of HMF can be catalyzed by gold nanoparticles supported on different materials, such as titania or hydrotalcite, leading to the formation of furandicarboxylic acid . The halolactonization and subsequent hydroxylation of alkadienoic acids result in the formation of halo-substituted furanones . Enzymatic polymerization of biobased diols, such as 2,5-bis(hydroxymethyl)furan, with diacid ethyl esters, has been used to synthesize novel biobased furan polyesters .

Physical and Chemical Properties Analysis

The physical and chemical properties of HMF derivatives are influenced by the functional groups present in the molecule. For instance, the presence of hydroxymethyl and carboxylic acid groups in 5-(hydroxymethyl)furfural cyclic acetal derivatives allows for selective formation of furan-2,5-dicarboxylic acid under certain catalytic conditions . The study of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives has revealed biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties . The physical properties of furan polyesters derived from 2,5-bis(hydroxymethyl)furan have been characterized, showing the influence of methylene units in the dicarboxylic segments on the material properties .

科学研究应用

植物中的生物活性化合物

与5-(羟甲基)-2-甲基呋喃-3-羧酸密切相关的呋喃衍生物已在烟草根部和洋槐树皮中被发现。这些化合物表现出显著的抗烟草花叶病毒(TMV)活性,对某些人类肿瘤细胞系显示出中等到弱的抑制活性。这突显了这些化合物在植物防御机制中的潜力,可能也在治疗应用中(Wu et al., 2018);(Zhou et al., 2016)。

食品化学与分析

在食品化学领域,类似于5-(羟甲基)-2-甲基呋喃-3-羧酸的呋喃化合物被研究其在蜂蜜等各种食品中的存在。一项研究描述了一种用于测定蜂蜜和蜜露样品中相关呋喃化合物的高效液相色谱法,表明这些化合物在食品质量和安全分析中的重要性(Nozal et al., 2001)。

生物质转化与可再生能源

有关生物质转化为化学品的研究表明,与5-(羟甲基)-2-甲基呋喃-3-羧酸结构相关的化合物可以选择性地转化为有价值的化学品,如2,5-呋二羧酸,显示了这些化合物在可再生能源和材料科学领域的潜力。这种转化在温和条件下发生,展示了一种环保的化学合成方法(Casanova et al., 2009)。

抗菌和抗氧化性能

对铁杉幸运杉内生真菌的研究导致了一种与5-(羟甲基)-2-甲基呋喃-3-羧酸结构相关的呋喃衍生物的分离,该化合物对金黄色葡萄球菌表现出强效的抗菌活性和中等的抗氧化活性。这表明这类化合物在开发抗菌剂和抗氧化剂方面具有潜在用途(Ma et al., 2016)。

安全和危害

未来方向

The compound has significant potential as a precursor for the synthesis of important polymers such as polyesters, polyurethanes, and polyamides . It can also be used as a building block in the enzymatic synthesis of macrocyclic oligoesters . The efficient production of HMFCA using Pseudomonas aeruginosa PC-1 as a whole-cell biocatalyst has been demonstrated, suggesting potential for cost-effective production of commercially relevant products .

属性

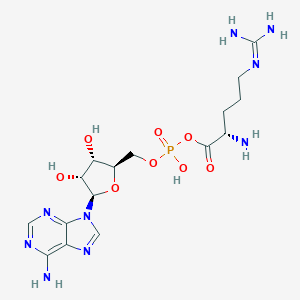

IUPAC Name |

5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGVJULTCGYVRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429366 |

Source

|

| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

CAS RN |

15341-68-1 |

Source

|

| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)

![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)